SJ10542

PROTAC JAK2 Degradation Acute Lymphoblastic Leukemia

JAK-STAT researchers using IMiD-based PROTACs face confounding GSPT1 off-target degradation. SJ10542 solves this with a phenyl glutarimide (PG) CRBN recruiter engineered for minimal GSPT1 activity while maintaining potent JAK2/3 degradation. • JAK2 DC50: 14 nM; JAK3 DC50: 11 nM; spares JAK1/TYK2 • >20-fold more potent than baricitinib in JAK2-fusion ALL models • PDX IC50 <120 nM; CRBN-dependent mechanism confirmed ≥98% purity; -20°C storage; ships at ambient temperature.

Molecular Formula C41H46N12O5S
Molecular Weight 818.9 g/mol
Cat. No. B12409185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ10542
Molecular FormulaC41H46N12O5S
Molecular Weight818.9 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCCN6CCN(CC6)C7=CC=C(C=C7)C8CCC(=O)NC8=O
InChIInChI=1S/C41H46N12O5S/c1-2-59(57,58)52-26-41(27-52,15-16-42)53-25-30(24-45-53)36-34-14-18-43-37(34)49-40(48-36)46-31-8-4-29(5-9-31)38(55)44-17-3-19-50-20-22-51(23-21-50)32-10-6-28(7-11-32)33-12-13-35(54)47-39(33)56/h4-11,14,18,24-25,33H,2-3,12-13,15,17,19-23,26-27H2,1H3,(H,44,55)(H,47,54,56)(H2,43,46,48,49)
InChIKeyWBEBZVDAHMXWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide (SJ10542): A Potent and Selective JAK2/3 PROTAC Degrader for Scientific Research


The compound 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide, also known as SJ10542, is a bivalent PROTAC (PROteolysis TArgeting Chimera) designed to induce the selective degradation of Janus kinase 2 (JAK2) and JAK3 [1]. It comprises a JAK2/3-binding warhead derived from baricitinib, linked via a piperazine-containing spacer to a phenyl glutarimide (PG) moiety that recruits the E3 ubiquitin ligase cereblon (CRBN) [1]. Unlike traditional small-molecule inhibitors that merely block kinase activity, SJ10542 promotes ubiquitination and subsequent proteasomal degradation of the target proteins, potentially overcoming resistance mechanisms associated with persistent JAK-STAT signaling in hematological malignancies [1]. This compound is intended exclusively for laboratory research use and is not for human or veterinary therapeutic applications .

Why 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide (SJ10542) Cannot Be Substituted by Standard JAK Inhibitors or IMiD-Based PROTACs


Generic substitution with conventional JAK inhibitors (e.g., ruxolitinib, baricitinib) or IMiD-based PROTACs fails to replicate the specific activity profile of SJ10542. Small-molecule inhibitors only suppress kinase activity without eliminating the protein's scaffolding functions or preventing heterodimerization with JAK1/TYK2, which can lead to persistent signaling and therapeutic resistance [1]. Conversely, IMiD-based PROTACs, while capable of degrading JAK proteins, frequently induce the undesirable off-target degradation of the translation termination factor GSPT1 due to the inherent molecular glue properties of the IMiD CRBN ligand [1]. SJ10542 employs a phenyl glutarimide (PG) CRBN recruiter that was specifically designed to minimize GSPT1 degradation while maintaining potent and selective JAK2/3 degradation, thereby providing a cleaner pharmacological tool for investigating JAK-STAT biology and a more precise chemical starting point for therapeutic development [1].

Quantitative Differentiation Evidence for 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide (SJ10542)


JAK2 Degradation Potency in MHH-CALL-4 ALL Cells: SJ10542 Achieves DC50 of 24 nM with No Hook Effect

In the CRLF2-rearranged, JAK2 I682F mutated MHH-CALL-4 ALL cell line, SJ10542 (compound 11) induces concentration-dependent JAK2 degradation with a DC50 value of 24 nM and a maximum degradation (Dmax) of 82% [1]. Critically, SJ10542 does not exhibit the 'hook effect' observed with closely related analogs; for example, compound 10, which possesses a one-carbon-shorter linker, shows a pronounced hook effect with less than 20% JAK2 degradation at 1 µM, limiting its utility [1]. This linear degradation profile over a broad concentration range makes SJ10542 a more reliable and robust tool for cellular studies.

PROTAC JAK2 Degradation Acute Lymphoblastic Leukemia

Superior Cytotoxicity Over Parental JAK Inhibitor Baricitinib in Patient-Derived Xenograft Model

In the JAK2 fusion-driven patient-derived xenograft (PDX) model SJBALL020589, which harbors an ATF7IP-JAK2 fusion, SJ10542 (PROTAC 11) exhibited a cytotoxic IC50 of 24 nM, while the clinically approved JAK1/2 inhibitor baricitinib showed an IC50 of 536 nM [1]. This represents a >20-fold increase in potency for the degrader over the parental inhibitor in an ex vivo setting that recapitulates patient tumor biology [1]. Furthermore, SJ10542 was active across a panel of JAK-STAT-driven PDX models (IC50 values <120 nM), whereas baricitinib demonstrated only modest sensitivity in a single model [1].

JAK2 Degrader Patient-Derived Xenograft Baricitinib Comparison

Selective Degradation of JAK2/3 with No Effect on JAK1 or TYK2 Protein Levels

In both MHH-CALL-4 cells and patient-derived xenograft (PDX) models, treatment with SJ10542 selectively degrades JAK2 and JAK3 proteins while leaving the levels of JAK1 and TYK2 unaffected [1]. This contrasts with earlier IMiD-based JAK PROTACs, which were reported to degrade multiple members of the JAK family (JAK1–3 and TYK2) to varying degrees [1]. The intra-family selectivity of SJ10542 simplifies the interpretation of downstream signaling experiments by isolating the biological consequences of JAK2/3 loss.

JAK Family Selectivity PROTAC Specificity JAK1/TYK2

Reduced Off-Target GSPT1 Degradation Compared to IMiD-Based PROTACs

SJ10542 displays high selectivity over the translation termination factor GSPT1, a common off-target of IMiD-based PROTACs that can confound phenotypic readouts [1]. While the IMiD-based PROTAC 3 reduces GSPT1 protein levels to only 18% of control (indicating 82% degradation), PG-based PROTACs like SJ10542 were designed to circumvent this issue [1]. Data from structurally related PG PROTACs (e.g., compound 9) show 87% GSPT1 protein remaining, and immunoblotting in PDX models confirms that GSPT1 levels are largely unaffected by SJ10542 treatment [1].

GSPT1 PROTAC Off-Target CRBN Ligand Selectivity

CRBN-Dependent Mechanism Confirmed by Knockdown Experiments

Degradation of JAK2 by SJ10542 is strictly dependent on the presence of cereblon (CRBN). In MHH-CALL-4 cells with CRBN knocked down, treatment with SJ10542 failed to induce JAK2 degradation, confirming that the PROTAC mechanism—rather than non-specific cytotoxicity—is responsible for target engagement [1]. In contrast, the parental inhibitors ruxolitinib and baricitinib exhibited similar cytotoxicities in both wild-type and CRBN knockdown cells, demonstrating that their activity is independent of the E3 ligase pathway [1]. This mechanistic validation is critical for interpreting results from genetic and pharmacological perturbation experiments.

CRBN Dependency PROTAC Mechanism JAK2 Degradation

Optimal Research Application Scenarios for 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide (SJ10542)


Investigating JAK2 Fusion-Driven Acute Lymphoblastic Leukemia (ALL) Biology

SJ10542 is particularly well-suited for mechanistic studies in Ph-like ALL models harboring JAK2 fusions (e.g., ATF7IP-JAK2) or CRLF2 rearrangements with concomitant JAK2 mutations [1]. Its potent activity in patient-derived xenograft (PDX) cells (IC50 <120 nM) and >20-fold superiority over baricitinib in fusion-driven models [1] make it an ideal tool for dissecting JAK2-dependent oncogenic signaling and for evaluating degradation-based therapeutic strategies in ex vivo and in vivo preclinical models.

Dissecting JAK-STAT Signaling with Minimal Off-Target Confounding

Researchers requiring a clean pharmacological tool to interrogate JAK2/3-specific functions should select SJ10542 over IMiD-based PROTACs or pan-JAK inhibitors. Its intra-family selectivity (no degradation of JAK1/TYK2) [1] and reduced GSPT1 off-target degradation [1] minimize confounding variables, enabling unambiguous interpretation of phospho-STAT and downstream transcriptional readouts. This is critical for studies aiming to distinguish the roles of individual JAK family members in cytokine signaling or immune cell function.

Overcoming Resistance to Type I JAK Inhibitors in Preclinical Models

SJ10542 offers a distinct advantage in models where persistent JAK-STAT signaling arises from heterodimerization between JAK2 and JAK1/TYK2—a known resistance mechanism to Type I JAK inhibitors like ruxolitinib and baricitinib [1]. By eliminating the JAK2 protein entirely rather than merely inhibiting its kinase activity, SJ10542 can be used to test whether degradation-based approaches can circumvent trans-phosphorylation-mediated pathway reactivation [1]. The confirmed CRBN dependency [1] also provides a straightforward genetic control (CRBN knockdown) for validating target engagement.

Structure-Activity Relationship (SAR) Studies for Next-Generation JAK PROTACs

For medicinal chemistry and chemical biology groups developing novel JAK-targeting PROTACs, SJ10542 serves as a benchmark compound with well-characterized pharmacology. Its linear degradation profile (no hook effect) contrasts with analogs like compound 10 [1], providing a reference point for linker optimization studies. Additionally, the PG-based CRBN recruiter offers a template for designing degraders with improved selectivity profiles over GSPT1 compared to traditional IMiD-based ligands [1].

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